5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-amine
Overview
Description
“5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-amine” is a chemical compound that belongs to the class of organic compounds known as thiophenes . Thiophenes are compounds containing a ring made up of one sulfur atom and four carbon atoms . They are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Chemical Reactions Analysis
Thiophene derivatives can be synthesized through various chemical reactions. For instance, a metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur (S8) or EtOCS2K provides a variety of substituted thiophenes in good yields . The reaction is initiated by the base-free generation of a trisulfur radical anion (S3•-) and its addition to alkynes .Scientific Research Applications
Therapeutic Potential Across a Spectrum of Diseases
The structural uniqueness of the 1,3,4-oxadiazole ring, which includes "5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-amine," offers a versatile platform for the development of compounds with a broad range of biological activities. Researchers have extensively studied these compounds for their therapeutic efficacy across various diseases. Verma et al. (2019) highlight the significant binding affinity of 1,3,4-oxadiazole derivatives towards different enzymes and receptors, which is attributed to their ability to form multiple weak interactions. This property has been exploited in medicinal chemistry to develop drugs for anticancer, antibacterial, antifungal, and many other applications, showcasing the compound's diverse therapeutic potential (Verma et al., 2019).
Pharmacological Activities and Drug Development
1,3,4-Thiadiazole and oxadiazole derivatives, including the 1,2,4-oxadiazole variants, are known for their wide pharmacological potentials due to their structural adaptability, which allows for extensive chemical modification. These compounds have been identified as crucial pharmacophores in medicinal chemistry, demonstrating a vast range of pharmacological activities such as antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral effects. Lelyukh's review (2019) on the biological activity of these heterocyclic systems underscores their importance as promising objects for modern bioorganic and medicinal chemistry, supporting the notion that "this compound" could serve as a key structural component in the design of new medicinal agents (Lelyukh, 2019).
Synthesis and Biological Roles
The synthesis of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives, including "this compound," has been a subject of significant interest due to their promising biological roles. These compounds are synthesized through innovative methods, leading to the development of new medicinal species for treating numerous diseases. Nayak and Poojary (2019) reviewed the recent developments in the synthesis and biological applications of these candidates, emphasizing their importance in creating therapeutic agents for society. This supports the compound's role in the development of new drugs with potential applications in various therapeutic areas (Nayak & Poojary, 2019).
Mechanism of Action
Target of Action
Thiophene-based analogs have been studied extensively for their biological activity . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene-based compounds can interact with various biological targets, leading to a range of effects . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The development of effective, potent, and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties is a pressing need .
Result of Action
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The success of suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Analysis
Biochemical Properties
Thiophene derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . For instance, some thiophene derivatives have shown excellent urease inhibition activity . It’s plausible that 5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-amine may also interact with certain enzymes and proteins, influencing biochemical reactions.
Cellular Effects
Thiophene derivatives have been reported to exhibit various pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . These effects suggest that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiophene derivatives have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It’s plausible that this compound may exert its effects through similar mechanisms.
Metabolic Pathways
Some thiophene derivatives have been reported to undergo various metabolic transformations .
Properties
IUPAC Name |
5-thiophen-3-yl-1,2,4-oxadiazol-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c7-6-8-5(10-9-6)4-1-2-11-3-4/h1-3H,(H2,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPHMPWJOYTMAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NC(=NO2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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